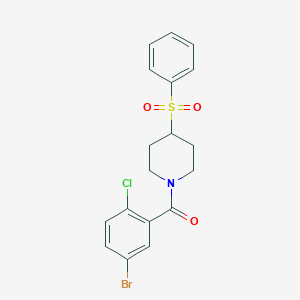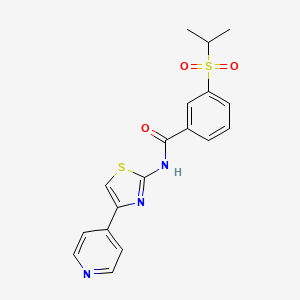![molecular formula C15H16N4O2S B2940577 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine CAS No. 872987-40-1](/img/structure/B2940577.png)
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridazinone family and possesses unique chemical properties that make it a promising candidate for various biomedical applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine' involves the reaction of 6-pyridin-4-ylpyridazine-3-thiol with morpholine and acetic anhydride in the presence of a catalyst.
Starting Materials
6-pyridin-4-ylpyridazine-3-thiol, Morpholine, Acetic anhydride, Catalyst
Reaction
Step 1: 6-pyridin-4-ylpyridazine-3-thiol is reacted with morpholine in the presence of a catalyst to form 6-pyridin-4-ylpyridazine-3-thiol morpholine adduct., Step 2: The adduct from step 1 is then reacted with acetic anhydride to form 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
作用機序
The mechanism of action of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may exert its therapeutic effects by modulating various signaling pathways in the body.
生化学的および生理学的効果
Studies have shown that 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine can modulate the expression of various genes and proteins in the body. This compound has been shown to inhibit the expression of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
実験室実験の利点と制限
One advantage of using 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine in lab experiments is its potent therapeutic effects. This compound has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Another direction is to explore the mechanism of action of this compound in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on optimizing the synthesis method for this compound, which may make it more accessible for use in lab experiments.
科学的研究の応用
Several studies have investigated the potential therapeutic applications of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One study found that this compound has potent anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has anticancer properties and may be effective in the treatment of various types of cancer.
特性
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-7-9-21-10-8-19)11-22-14-2-1-13(17-18-14)12-3-5-16-6-4-12/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRIWMCDQZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
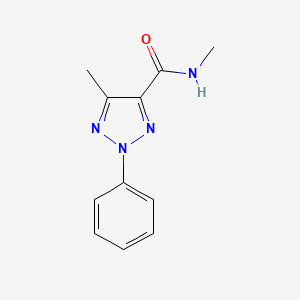
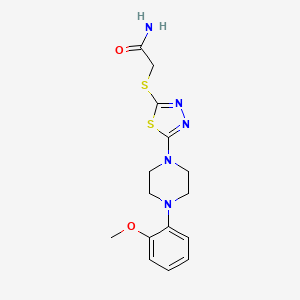
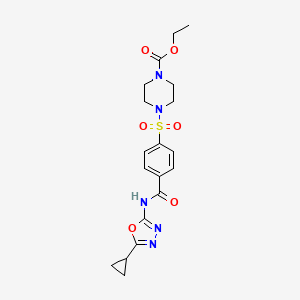
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
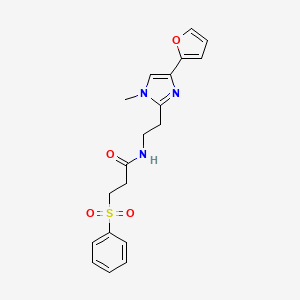
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)
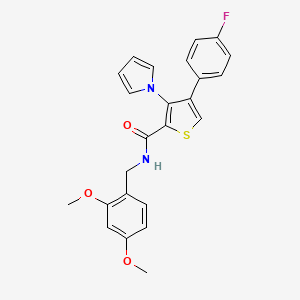
![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
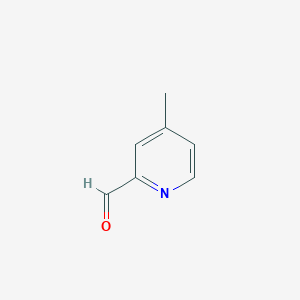
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
